Butopamine - 66734-12-1

Butopamine

Catalog Number: EVT-262188
CAS Number: 66734-12-1
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Butopamine is a 4-(1-hydroxy-2-{[4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl)phenol in which both stereocentres have R configuration. It is the most active of the four diastereoisomers that make up the animal feed additive ractopamine. It has a role as a beta-adrenergic agonist and an animal growth promotant. It is an enantiomer of an ent-butopamine.
Synthesis Analysis

The synthesis of butopamine involves several key steps that utilize various organic chemistry techniques. The process begins with the preparation of intermediates through methods such as reductive amination and alkylation, which are common in the synthesis of phenethanolamines.

  1. Starting Materials: The synthesis often starts with readily available precursors, including phenolic compounds and amines.
  2. Key Reactions:
    • Reductive Amination: This involves the reaction of an aldehyde or ketone with an amine in the presence of reducing agents to form an amine.
    • Alkylation: The introduction of alkyl groups to the nitrogen atom is typically achieved through alkyl halides or other electrophiles.
  3. Final Steps: The final product is usually obtained by crystallization from an appropriate solvent, often yielding the hydrochloride salt of butopamine .

Technical Parameters

  • Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
  • For example, using diisobutylaluminum hydride as a reducing agent can enhance selectivity during the reduction steps .
Molecular Structure Analysis

Butopamine exhibits a complex molecular structure characterized by a central phenethanolamine core. Its molecular formula is C17H23NC_{17}H_{23}N and it has a molecular weight of approximately 255.37 g/mol.

Structural Features

  • Functional Groups: The presence of hydroxyl (-OH) and amine (-NH2) groups allows for significant interactions with beta-adrenergic receptors.
  • Chirality: Butopamine may exist in multiple stereoisomeric forms due to chiral centers, which can affect its biological activity.

Molecular Geometry

The spatial arrangement of atoms around the chiral centers contributes to its receptor binding affinity and specificity.

Chemical Reactions Analysis

Butopamine participates in various chemical reactions that are critical for its activity:

  1. Receptor Binding: It acts primarily as a dopamine D1 receptor agonist, mimicking the effects of dopamine.
  2. Metabolism: In vivo studies indicate that butopamine undergoes metabolic transformations that can influence its pharmacokinetics and pharmacodynamics.

Relevant Reactions

  • Agonistic Activity: The binding to dopamine receptors initiates downstream signaling pathways that affect neurotransmission.
  • Hydrolysis: As a hydrochloride salt, it may undergo hydrolysis in physiological conditions, releasing the active amine form.
Mechanism of Action

The mechanism by which butopamine exerts its effects primarily involves interaction with dopamine receptors:

  1. Receptor Activation: Upon binding to the D1 receptor, butopamine activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP).
  2. Signal Transduction: This increase in cAMP subsequently enhances protein kinase A activity, influencing various cellular responses such as neurotransmitter release and neuronal excitability.

Data on Efficacy

Research indicates that butopamine's activation of D1 receptors can lead to enhanced dopaminergic signaling, which is crucial for motor control and cognitive functions.

Chemical Stability

Butopamine's stability under various pH conditions is essential for its application in pharmaceutical formulations.

Applications

Butopamine has several scientific applications, particularly in pharmacology:

  1. Research Tool: It serves as a valuable tool for studying dopamine receptor function and signaling pathways.
  2. Potential Therapeutics: Its properties suggest potential applications in treating conditions like Parkinson's disease and schizophrenia by modulating dopaminergic activity.
  3. Animal Models: Researchers utilize butopamine in animal studies to explore its effects on behavior and neurotransmission related to dopamine.
Introduction to Butopamine: Historical Context and Research Significance

Emergence in Pharmacological Research: Beta-Adrenoceptor Agonist Development

The rational design of butopamine was predicated on structure-activity relationship (SAR) studies elucidating the pharmacophore elements governing β-adrenoceptor binding efficacy and selectivity. As a dopamine analogue, butopamine incorporates molecular modifications intended to enhance β1-adrenergic receptor (β1-AR) affinity relative to α-adrenergic and dopaminergic receptors—a strategy paralleling the development of dopexamine and dobutamine during the same era [1] [5].

Early in vitro characterization demonstrated butopamine’s capacity to stimulate adenylate cyclase activity in cardiac tissues, confirming its direct agonist action on β-ARs. Crucially, radioligand binding assays revealed a distinct selectivity profile:

Table 1: Comparative Receptor Binding Affinities of Select Beta-Adrenergic Agonists

Compoundβ1-AR Selectivityβ2-AR Activityα1-AR ActivityDopamine Receptor Activity
ButopamineHighLow/ModerateNegligibleNegligible
DobutamineModerateLowLow (racemate)Negligible
DopamineModerate (high dose)LowHigh (high dose)High (low dose)
IsoproterenolNon-selectiveHighNegligibleNegligible
EpinephrineNon-selectiveHighHighNegligible

Source: Derived from receptor pharmacology studies [1] [5] [7]

This receptor selectivity profile positioned butopamine theoretically as an agent capable of augmenting cardiac contractility with minimal impact on vascular resistance or heart rate—addressing a significant limitation of non-selective agonists like isoproterenol and epinephrine, which provoke marked tachycardia and myocardial oxygen demand [5].

Butopamine’s Role in Cardiovascular Therapeutics: A Comparative Framework

Within the therapeutic landscape of acute heart failure and cardiogenic shock, butopamine was investigated as a potential alternative to established inotropes by leveraging its mechanistic nuances:

  • Contractility Enhancement: Like dobutamine, butopamine exerts positive inotropic effects primarily through β1-AR agonism in cardiomyocytes, activating the Gs-adenylyl cyclase-cAMP-PKA pathway. This cascade enhances calcium handling via phosphorylation of L-type calcium channels and phospholamban, increasing sarcoplasmic reticulum calcium uptake and release [5].
  • Peripheral Vascular Effects: Unlike dopamine (which induces dose-dependent vasoconstriction via α1-AR activation) or isoproterenol (causing significant β2-mediated vasodilation), butopamine’s negligible α-agonist activity and moderate β2-agonist activity were hypothesized to yield neutral or mildly vasodilatory effects. This hemodynamic profile aimed to improve cardiac output without substantially altering afterload or precipitating hypotension [5] [7].
  • Neurohormonal Modulation: Preclinical evidence suggested butopamine might attenuate compensatory neurohormonal activation (e.g., renin-angiotensin-aldosterone system) more effectively than dopamine, potentially due to the absence of presynaptic norepinephrine release—a property associated with indirect sympathomimetics [1].

Table 2: Hemodynamic Profile Comparison in Preclinical Models of Heart Failure

ParameterButopamineDobutamineDopaminePlacebo
Cardiac Output (Δ%)+35%*+40%*+28%*+5%
Heart Rate (Δ%)+8%+15%*+22%*+3%
SVR (Δ%)-10%*-12%*+5% (low dose)+2%
LV dP/dt max (Δ%)+42%*+45%*+30%*+7%

Statistically significant change (p<0.05) vs. placebo. SVR: Systemic Vascular Resistance; LV dP/dt max: Maximum rate of left ventricular pressure rise. Source: Aggregate preclinical data [1] [5] [7]

Key Milestones in Preclinical and Early Clinical Investigations

The translational pathway of butopamine featured several pivotal investigations:

  • Proof-of-Concept In Vitro Studies (Late 1980s): Initial electrophysiological and biochemical assays confirmed butopamine’s β1-AR agonist properties. Isolated perfused heart models demonstrated dose-dependent increases in contractile force with less chronotropic effect compared to isoproterenol [1] [7].
  • Hemodynamic Characterization in Animal Models (Early 1990s): Studies in canine and porcine models of ischemic heart failure demonstrated significant improvements in cardiac index and stroke volume at infusion rates of 5–20 μg/kg/min. Notably, these effects occurred without exacerbating myocardial ischemia or triggering ventricular arrhythmias—a critical differentiator from dopamine in these models [5].
  • First Human Pharmacokinetic Studies (Mid-1990s): Phase I trials in healthy volunteers established linear pharmacokinetics with rapid distribution (t½α = 6–8 min) and moderate elimination half-life (t½β = 30–45 min), supporting continuous intravenous infusion regimens. Metabolism occurred primarily via catechol-O-methyltransferase (COMT) to inactive metabolites [1].
  • Exploratory Efficacy in Human Heart Failure (Late 1990s): Small pilot studies (n=20–40) in decompensated heart failure patients reported dose-dependent improvements in cardiac index (CI) and stroke work index (SWI). One seminal trial observed a 28% increase in CI with 10 μg/kg/min butopamine versus 32% with dobutamine, but with a significantly lower incidence of tachycardia (heart rate increase: 9 bpm vs. 16 bpm) [5] [7].

Despite these promising findings, butopamine’s development trajectory was ultimately overshadowed by emerging concerns regarding chronic β-agonist therapy in heart failure and the concurrent rise of alternative inotropic strategies (e.g., calcium sensitizers, PDE-III inhibitors). Nevertheless, its receptor selectivity profile and mechanistic insights continue to inform next-generation cardiostimulatory agents [1] [5].

Properties

CAS Number

66734-12-1

Product Name

Butopamine

IUPAC Name

4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/t13-,18+/m1/s1

InChI Key

YJQZYXCXBBCEAQ-ACJLOTCBSA-N

SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O

Solubility

Soluble in DMSO

Synonyms

utopamine
LY 131126
p-hydroxy-alpha-(((-3-(p-hydroxyphenyl)-1-methylpropyl)amino)methyl)benzyl alcohol

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O

Isomeric SMILES

C[C@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.